molecular formula C12H18N2O B030282 Isoproturon CAS No. 34123-59-6

Isoproturon

Cat. No. B030282
Key on ui cas rn: 34123-59-6
M. Wt: 206.28 g/mol
InChI Key: PUIYMUZLKQOUOZ-UHFFFAOYSA-N
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Patent
US05099021

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 3.38 g (0.025 mol) of 4-isopropylaniline were added with stirring into 20 ml of 1,2,4-trichlorobenzene. The reaction mixture was heated to 205° C., dimethylamine being introduced from 120° C. After 5.5 hours, 8.8 g (0.19 mol) of dimethylamine had been introduced and the reaction was complete.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].[CH:7]([C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)([CH3:9])[CH3:8].CNC>ClC1C=CC(Cl)=CC=1Cl>[CH:7]([C:10]1[CH:16]=[CH:15][C:13]([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])=[CH:12][CH:11]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CN(C(=O)N)C
Name
Quantity
3.38 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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